5-Chloroquinolin-8-yl morpholine-4-carboxylate
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Overview
Description
5-Chloroquinolin-8-yl morpholine-4-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of 5-Chloroquinolin-8-yl morpholine-4-carboxylate typically involves the reaction of 5-chloro-8-hydroxyquinoline with morpholine-4-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
5-Chloroquinolin-8-yl morpholine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antimalarial, and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Chloroquinolin-8-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
5-Chloroquinolin-8-yl morpholine-4-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine shares a similar quinoline core but differs in its side chain structure.
Camptothecin: An anticancer agent that also contains a quinoline moiety but has a more complex structure.
Mepacrine: Another antimalarial compound with a quinoline core, but with different substituents.
Hydroquinine: Used in the treatment of malaria, it has a similar quinoline structure but with different functional groups
Properties
Molecular Formula |
C14H13ClN2O3 |
---|---|
Molecular Weight |
292.72 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C14H13ClN2O3/c15-11-3-4-12(13-10(11)2-1-5-16-13)20-14(18)17-6-8-19-9-7-17/h1-5H,6-9H2 |
InChI Key |
RTUFHBLRPQSAOA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origin of Product |
United States |
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